3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole is a chemical compound characterized by its unique molecular structure, which includes an oxadiazole ring and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 3-acetamidophenol with a suitable reagent to form the oxadiazole ring. Common methods include:
Dehydration Reaction: Using a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.
Cyclization Reaction: Cyclization of hydrazides or carboxylic acids with thionyl chloride (SOCl2) or carbonyl diimidazole (CDI).
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Halides, alkoxides, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or aldehydes.
Substitution: Alkyl halides, ethers, or esters.
Scientific Research Applications
3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, or other biomolecules, leading to biological responses.
Pathways Involved: The compound may modulate signaling pathways, such as apoptosis, cell proliferation, or immune responses.
Comparison with Similar Compounds
3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole is compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3-(3-Acetamidophenyl)-1,2,4-oxadiazole, 3-(3-Acetamidophenyl)-5-ethyl-1,2,4-oxadiazole, 3-(3-Acetamidophenyl)-5-phenyl-1,2,4-oxadiazole.
Uniqueness: The presence of the methyl group at the 5-position of the oxadiazole ring distinguishes it from other similar compounds, potentially affecting its chemical and biological properties.
Properties
IUPAC Name |
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-4-9(6-10)11-13-8(2)16-14-11/h3-6H,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZUKJRWYYYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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